molecular formula C13H9BrClNO2 B14916377 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide

Cat. No.: B14916377
M. Wt: 326.57 g/mol
InChI Key: YDNOMAGQVGESLW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-hydroxyphenyl)benzamide ( 1009975-56-7) is a salicylanilide-derived small molecule identified as a potent inhibitor of the protein-protein interaction (PPI) between MYC oncoproteins and their critical chromatin cofactor, WD repeat-containing protein 5 (WDR5). This interaction occurs at the WDR5 Binding Motif (WBM) site, a shallow hydrophobic cleft on the WDR5 β-propeller domain . Disrupting the MYC-WDR5 complex is a promising therapeutic strategy for MYC-driven tumors, as it can displace MYC from chromatin and inhibit its oncogenic transcription program . This compound emerged from a high-throughput screening campaign and was optimized via structure-based design. Co-crystal structures confirm it binds directly to the WBM site of WDR5, with key interactions including a halogen bond from its aromatic bromine to the carbonyl of TRP273 . It serves as a valuable chemical probe for investigating the biology of MYC-dependent cancers and the WDR5 WBM site. Structurally related to salicylanilides, a class known for diverse biological activities, this compound is supplied for research purposes . Please Note: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9BrClNO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)

InChI Key

YDNOMAGQVGESLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating interactions with biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, reactivity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Properties of Selected Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
5-Bromo-2-chloro-N-(2-hydroxyphenyl)benzamide C₁₃H₉BrClNO₂ 292.13 2-hydroxyphenyl, Br, Cl Strong hydrogen bonding (O—H⋯O, N—H⋯O); dihedral angles: 73.97° (amide vs. hydroxyphenyl), 25.42° (amide vs. bromophenyl)
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide C₁₀H₁₁BrClNO₂ 292.56 2-methoxyethyl, Br, Cl Methoxy group enhances lipophilicity; reduced H-bonding capacity vs. hydroxyphenyl
2-Bromo-N-[5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]benzamide C₁₆H₁₀BrClN₃OS₂ 433.75 Thiadiazolyl, Br, Cl Thiadiazole moiety introduces π-stacking potential; possible antimicrobial activity
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₂H₁₃BrClNO₃ 454.70 Coumarin-linked phenyl, Br, Cl Extended conjugation for UV absorption/fluorescence; potential sensor applications
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide C₂₁H₁₄BrClN₂O₃ 457.70 Benzoxazole, Br, Cl, methoxy Benzoxazole enhances rigidity and electronic delocalization; possible use in optoelectronics

Hydrogen Bonding and Crystal Packing

The hydroxyphenyl group in the target compound enables robust O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the [010] direction in its crystal lattice. This contrasts with:

  • Methoxyethyl analog: Weaker C—H⋯O interactions dominate due to the absence of phenolic -OH .
  • Thiadiazolyl analog : Sulfur and nitrogen atoms participate in π-π stacking and S⋯Cl interactions, altering packing efficiency .

Coordination Chemistry

The 2-hydroxyphenyl group acts as a bidentate ligand, facilitating metal coordination (e.g., in ’s bis-hydroxyphenyl ligands). This property is absent in methoxy or alkyl-substituted analogs .

Materials Science

  • UV Absorption : The coumarin-linked analog () exhibits enhanced UV absorption due to extended conjugation, outperforming the target compound in this regard.
  • Thermal Stability: The benzoxazole derivative () likely has higher thermal stability due to aromatic rigidity, a trait less pronounced in the hydroxyphenyl variant.

Biological Activity

5-Bromo-2-chloro-N-(2-hydroxyphenyl)benzamide is a benzamide derivative that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C13H10BrClN2O2 and a molecular weight of 326.57 g/mol. Its structure includes:

  • Bromine at the 5-position
  • Chlorine at the 2-position
  • A hydroxyl group attached to a phenyl amide

These structural characteristics contribute to its reactivity and biological interactions, making it an interesting candidate for drug development.

Biological Activity

Research indicates that 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide exhibits various biological activities, including:

  • Antibacterial Activity :
    • It has shown effectiveness against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
    • The compound's ability to inhibit bacterial growth suggests potential as a new antibiotic agent.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes, which could be beneficial in treating conditions like cancer and neurodegenerative diseases .
    • Interaction studies suggest that it can bind with biological receptors and enzymes, potentially modulating their activity.
  • Cytotoxic Effects :
    • Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against various cancer cell lines, warranting further investigation into its therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide and other related compounds:

Compound NameMolecular FormulaUnique Features
N-(5-bromo-2-hydroxyphenyl)benzamideC13H10BrNO2Lacks chlorine; primarily studied for antibacterial properties.
5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamideC13H10BrN3O3Contains nitro group; explored for potential in catalysis.
N-(5-chloro-2-hydroxyphenyl)benzamideC13H10ClNO2Chlorine substitution alters biological activity profile.

This table illustrates how variations in halogen substitution can significantly influence the biological activity of benzamide derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide and its derivatives:

  • Anticancer Studies : A study reported that certain benzamide derivatives exhibited potent anticancer activity by inhibiting specific cellular pathways involved in tumor growth . The structural modifications of these compounds can lead to enhanced efficacy against cancer cell lines.
  • Enzyme Interaction Studies : Research utilizing high-throughput screening methods identified several compounds that interact with key proteins involved in cancer progression, suggesting that similar approaches could be applied to study 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biofilm inhibition studies?

  • Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups (n ≥ 3) to assess significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Identify key variables (e.g., biofilm density, compound concentration) driving efficacy .

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